molecular formula C10H15ClN2O2 B15468014 Adamantane, 1-(chloronitroamino)- CAS No. 56409-10-0

Adamantane, 1-(chloronitroamino)-

Cat. No.: B15468014
CAS No.: 56409-10-0
M. Wt: 230.69 g/mol
InChI Key: ZPJPHPCKBZYKGV-UHFFFAOYSA-N
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Description

Adamantane, 1-(chloronitroamino)- is a functionalized adamantane derivative of significant interest in advanced chemical research and development. The compound features the robust, diamond-like tricyclo[3.3.1.1³,⁷]decane cage structure of adamantane, which provides exceptional molecular stability and rigidity . This core structure is substituted with a chloronitroamino group, a reactive moiety that makes this derivative a valuable intermediate for further synthetic transformations. Researchers utilize such specialized adamantane compounds to design novel molecular architectures, including supramolecular systems and peptidomimetics . The adamantane moiety is widely recognized for its ability to enhance the lipophilicity and metabolic stability of lead compounds, which can improve their pharmacokinetic properties in drug discovery projects . Furthermore, adamantane derivatives have established applications in material science, such as in the development of polymers and advanced lithography processes, where they can be used in some dry etching masks and polymer formulations . This product is intended for laboratory research purposes by qualified personnel. Adamantane, 1-(chloronitroamino)- is provided as a high-purity compound to ensure reliable and reproducible experimental results. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

CAS No.

56409-10-0

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

N-(1-adamantyl)-N-chloronitramide

InChI

InChI=1S/C10H15ClN2O2/c11-12(13(14)15)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2

InChI Key

ZPJPHPCKBZYKGV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N([N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Chloro-Substituted Adamantanes

  • 1-Chloroadamantane (CAS 935-56-8):

    • Molecular Formula : C₁₀H₁₅Cl
    • Synthesis : Halogenation of adamantane using Cl₂/AlCl₃ .
    • Applications : Key intermediate for synthesizing alcohols, amines, and esters .
    • Reactivity : Tertiary C-Cl bond exhibits moderate reactivity in nucleophilic substitutions .
  • 1-Adamantanecarbonyl Chloride (CAS 768-95-6):

    • Molecular Formula : C₁₁H₁₅ClO
    • Synthesis : Derived from 1-adamantanecarboxylic acid using SOCl₂ .
    • Applications : Used in peptide coupling and polymer synthesis .

Nitro-Substituted Adamantanes

  • 2-Adamantane-5-nitro-1H-indole: Synthesis: Nitration of 2-adamantane-1H-indole using NaNO₃/H₂SO₄ (97% yield) . Reactivity: Nitro groups enhance electrophilicity, enabling further reductions to amines .
  • General Nitration Trends :

    • Nitration occurs preferentially at tertiary bridgehead positions due to stability of the transition state .

Amino-Substituted Adamantanes

  • 1-Adamantanamine Hydrochloride (Amantadine, CAS 665-66-7):

    • Molecular Formula : C₁₀H₁₇N·HCl
    • Synthesis : Reduction of nitriles or direct amination of 1-bromoadamantane .
    • Applications : Antiviral agent (influenza A) and Parkinson’s disease treatment .
  • 1,3-Diaminoadamantane: Synthesis: Double amination of 1,3-dibromoadamantane . Applications: Precursor for urea derivatives with enzyme inhibitory activity .

Multi-Substituted Derivatives

  • 1-(Chloroacetylamino) Adamantane (CAAA, CAS 5689-59-8): Molecular Formula: C₁₂H₁₇ClN₂O Synthesis: Chloroacetylation of 1-aminoadamantane . Applications: Investigated in biochemical studies .
  • 1,3-Disubstituted Ureas :

    • Synthesis : Reaction of adamantane-containing isocyanates with amines (25–85% yield) .
    • Applications : Potent soluble epoxide hydrolase (sEH) inhibitors .

Data Tables

Table 1: Key Properties of Selected Adamantane Derivatives

Compound Substituents Molecular Weight CAS Number Key Applications Reference
1-Chloroadamantane Chloro 170.68 935-56-8 Synthetic intermediate
1-Adamantanecarbonyl Chloride Carbonyl chloride 198.68 768-95-6 Peptide coupling
2-Adamantane-5-nitro-1H-indole Nitro 272.34* N/A Pharmaceutical intermediate
1-Adamantanamine Hydrochloride Amino (HCl salt) 187.71 665-66-7 Antiviral therapy
1-(Chloroacetylamino) Adamantane Chloro, acetylamino 227.74 5689-59-8 Biochemical research
1,3-Disubstituted Ureas Urea derivatives Varies N/A Enzyme inhibition

*Calculated based on molecular formula.

Notes and Challenges

  • Synthesis of 1-(chloronitroamino)-adamantane: Hypothetically, this compound could be synthesized via sequential nitration, chlorination, and amination steps. However, steric hindrance at the bridgehead position may complicate multi-substitution .
  • Safety Considerations: Traditional methods using POCl₃ or Cl₂ (toxic) contrast with greener alternatives like tert-butanol-enhanced isocyanide synthesis (88% yield) .
  • Contradictions : highlights toxicity of POCl₃, while demonstrates safer protocols for isocyanide synthesis.

Preparation Methods

Electrophilic Chlorination-Nitration Cascades

Chlorosulfonic acid (ClSO₃H) has been employed as a dual chlorinating and sulfonating agent in adamantane functionalization. In one protocol, adamantane reacts with ClSO₃H at -5°C to yield 1-chloroadamantane with 65% selectivity, albeit requiring a 10-fold excess of reagent. Subsequent nitration using nitric acid (HNO₃) in acetic anhydride could introduce a nitro group, though competing oxidation side reactions limit practicality.

Radical-Mediated Pathways

Manganese-based catalysts, such as Mn(OAc)₂ activated by nitrile ligands, enable radical chlorination of adamantane in carbon tetrachloride (CCl₄) at 20°C. While this method avoids low temperatures, selectivity for mono-chlorinated products is poor (<30%). Introducing nitro groups via tert-butyl nitrite (t-BuONO) under UV irradiation remains hypothetical but could theoretically yield 1-(chloronitroamino)adamantane through concurrent radical pathways.

Key Limitations :

  • Low regioselectivity for bridgehead functionalization.
  • Competing dichlorination and over-nitration byproducts.

Nitration of Chloro-Substituted Adamantane Amines

Pre-functionalizing adamantane with chlorine and amino groups prior to nitration offers improved control.

Synthesis of 1-Chloroadamantane

The chlorination of adamantane using AlCl₃ in CCl₄ at 20°C produces 1-chloroadamantane in 40–50% yield, alongside 1,3-dichloroadamantane (30%). Catalytic systems like FeCl₃/K10 cation exchange resin reduce AlCl₃ usage but further diminish selectivity (2% mono-chlorinated product).

Amination and Nitration

1-Chloroadamantane undergoes amination via the Hofmann rearrangement. For example, 3-chloro-1-adamantanecarboxamide, when treated with NaOCl and NaOH, yields 3-chloro-1-adamantanamine (40% yield). Nitration of the amine group using mixed acid (HNO₃/H₂SO₄) could introduce a nitro moiety, though steric hindrance may necessitate high temperatures (80–100°C) and prolonged reaction times (>24 h).

Representative Reaction Scheme :

  • Adamantane → 1-Chloroadamantane (AlCl₃/CCl₄, 20°C, 4 h).
  • 1-Chloroadamantane → 1-Chloroadamantanecarboxamide (NH₄SCN, MeOH).
  • Hofmann Rearrangement → 1-Chloroadamantanamine (NaOCl/NaOH).
  • Nitration → 1-(Chloronitroamino)adamantane (HNO₃/H₂SO₄, 80°C).

Chlorination of Nitroamino Adamantane Derivatives

Introducing chlorine after nitration circumvents selectivity issues but risks nitro group reduction.

Synthesis of 1-Nitroaminoadamantane

Adamantane-1-carbonyl chloride, synthesized from adamantane-1-carboxylic acid and thionyl chloride (SOCl₂), reacts with ammonium thiocyanate to form an isothiocyanate intermediate. Treatment with hydroxylamine (NH₂OH) could yield 1-nitroaminoadamantane, though this step remains speculative without direct literature support.

Electrophilic Chlorination

Chlorination of 1-nitroaminoadamantane using ClSO₃H at -5°C may preserve the nitroamino group while introducing chlorine. However, the nitro group’s electron-withdrawing nature deactivates the adamantane ring, necessitating forceful conditions that risk decomposition.

Multi-Step Synthesis via Intermediate Derivatives

Adamantane-1-Carbonyl Chloride as a Precursor

Adamantane-1-carbonyl chloride, a versatile intermediate, enables sequential functionalization. Reaction with chloronitroamine (ClNHNO₂) in dichloromethane (DCM) with triethylamine (Et₃N) as a base could yield the target compound. This method mirrors the synthesis of N-(adamantan-1-yl)-2-chloroacetamide, where chloroacetyl chloride reacts with amantadine·HCl.

Optimization Parameters :

  • Solvent: DCM or CCl₄ for improved solubility.
  • Temperature: 0–25°C to minimize side reactions.
  • Catalyst: Lewis acids (e.g., ZnCl₂) to enhance electrophilicity.

Reductive Amination Pathways

While unreported for adamantane, reductive amination of 1-nitroadamantane with chlorinating agents (e.g., PCl₅) could theoretically yield the target. This route requires careful control to prevent over-reduction of the nitro group to an amine.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Selectivity Issues
Direct Chloronitroamination Adamantane ClSO₃H, HNO₃ <10 Over-chlorination, oxidation
Nitration of Chloroamine 1-Chloroadamantane HNO₃/H₂SO₄ 25–35 Steric hindrance, byproduct formation
Chlorination of Nitroamine 1-Nitroaminoadam. ClSO₃H 15–20 Nitro group decomposition
Multi-Step via Carbonyl Adamantane-1-COOH SOCl₂, ClNHNO₂ 40–50 Intermediate purification challenges

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(chloronitroamino)adamantane derivatives, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves halogenation or substitution reactions. For example, 1-(2-iodoethyl)adamantane is synthesized via substitution using a strong base (e.g., NaH) in anhydrous conditions . For nitration, mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) are typical. Optimizing stoichiometry and reaction time is critical to minimize byproducts like nitroso derivatives.
  • Data Analysis : Monitor reaction progress using TLC or GC-MS. Compare yields under varying conditions (e.g., solvent polarity, temperature) to identify optimal parameters .

Q. How can researchers safely handle 1-(chloronitroamino)adamantane given conflicting hazard data in safety sheets?

  • Contradiction Resolution : While some adamantane derivatives are labeled "no known hazards" (GHS classification), others note decomposition risks (e.g., release of nitrogen oxides) . Assume worst-case precautions:

  • Use fume hoods, PPE (nitrile gloves, lab coats), and static control measures.
  • Store in sealed containers under inert gas (N₂/Ar) to prevent decomposition .
    • Validation : Conduct small-scale stability tests (TGA/DSC) to assess thermal decomposition thresholds .

Q. What spectroscopic techniques are most effective for characterizing adamantane derivatives?

  • Approach :

  • ¹H/¹³C NMR : Resolve adamantane’s rigid structure via distinct cage proton signals (δ 1.6–2.1 ppm) and nitration-induced deshielding .
  • FT-IR : Identify nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry; SHELX programs are standard for refinement .

Advanced Research Questions

Q. How do steric and electronic effects of the adamantane core influence reaction mechanisms in nucleophilic substitutions?

  • Mechanistic Analysis : Adamantane’s rigidity imposes steric hindrance, favoring SN1 over SN2 pathways. For example, 1-(2-iodoethyl)adamantane reacts sluggishly in polar aprotic solvents unless stabilized by bulky bases .
  • Computational Modeling : Use DFT (e.g., Gaussian) to calculate transition-state energies and compare with experimental kinetic data (Arrhenius plots) .

Q. What strategies resolve contradictions in biological activity data for adamantane derivatives (e.g., antiviral vs. neuroprotective effects)?

  • Case Study : Amantadine (1-adamantylamine) shows dual antiviral (influenza A) and neuroprotective (NMDA receptor antagonism) activity. Use:

  • Binding assays (SPR/ITC) to quantify receptor affinity .
  • Enzyme inhibition studies (e.g., 11β-HSD1 inhibition at 10 µM) to assess metabolic interactions .
    • Structural-Activity Relationship (SAR) : Modify substituents (e.g., chloro vs. nitro groups) and test cytotoxicity (MTT assays) .

Q. How can computational methods predict the stability and reactivity of 1-(chloronitroamino)adamantane under varying pH conditions?

  • Protocol :

  • Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to model hydrolysis pathways.
  • Validate with experimental stability tests (HPLC monitoring at pH 2–12) .
    • Outcome : Nitro groups increase electrophilicity, accelerating hydrolysis in basic conditions.

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